molecular formula C5H3ClN4 B6172046 6-chloro-1H-pyrazolo[4,3-c]pyridazine CAS No. 2097611-04-4

6-chloro-1H-pyrazolo[4,3-c]pyridazine

Cat. No.: B6172046
CAS No.: 2097611-04-4
M. Wt: 154.6
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Description

6-chloro-1H-pyrazolo[4,3-c]pyridazine (CAS 2097611-04-4) is a heterocyclic compound with the molecular formula C5H3ClN4 and a molecular weight of 154.56 g/mol . This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research for the development of novel active molecules . The chloro and pyrazolopyridazine substituents on this fused ring system offer reactive sites for further functionalization, making it a versatile precursor for constructing more complex structures. As a specialist research chemical, it is typically available from suppliers in quantities ranging from 50mg to 2.5g . Disclaimer: This product is intended for laboratory research and development purposes only. It is strictly labeled 'For Research Use Only' (RUO) and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

CAS No.

2097611-04-4

Molecular Formula

C5H3ClN4

Molecular Weight

154.6

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The most direct route to 6-chloro-1H-pyrazolo[4,3-c]pyridazine involves cyclocondensation of 4,6-dichloronicotinaldehyde with hydrazine hydrate. This exothermic reaction proceeds via nucleophilic attack of hydrazine on the aldehyde group, followed by intramolecular cyclization to form the pyrazolo ring. The use of 1,2-dimethoxyethane (DME) as a solvent facilitates homogeneous mixing, while heating at 75°C for 16 hours ensures complete conversion.

Critical Parameters:

  • Molar Ratio: A 1:4 stoichiometry of aldehyde to hydrazine hydrate minimizes side products such as hydrazones.

  • Temperature Control: Maintaining 75°C prevents decomposition of the thermally sensitive pyridazine intermediate.

Work-Up and Purification

Post-reaction, the mixture is cooled to room temperature and partitioned between ethyl acetate (EtOAc) and water. The organic layer, washed with brine and dried over anhydrous sodium sulfate, undergoes flash chromatography using a gradient of methanol (1–3%) in dichloromethane (DCM). This yields the target compound as a yellow solid with a purity >95% (LCMS).

Characterization Data:

  • 1^1H NMR (400 MHz, DMSO-d6): δ 13.61 (s, 1H, NH), 8.95 (s, 1H), 8.35 (s, 1H), 7.65 (s, 1H).

  • LCMS: m/z 424.23 [M+H]+^+, consistent with the molecular formula C6H4ClN3C_6H_4ClN_3.

Multi-Step Synthesis via tert-Butyl Protection and Functionalization

Stepwise Synthesis of tert-Butyl 3-Amino-6-Chloro-1H-Pyrazolo[4,3-c]Pyridazine-1-Carboxylate

A patent-pending method (WO2023093728A1) outlines a sequential approach to introduce chloro and amino groups while protecting the pyridazine nitrogen:

  • Protection: The pyridazine nitrogen is shielded using a tert-butyloxycarbonyl (Boc) group, enhancing solubility and directing regioselectivity during subsequent reactions.

  • Cyclization: Dichlorinated intermediates react with hydrazine hydrate in DME under reflux, analogous to Method 1, but with modified work-up conditions involving aqueous sodium bicarbonate to neutralize excess hydrazine.

Yield and Purity:

  • Isolated yields range from 45–55% after silica gel chromatography.

  • Purity is confirmed via HPLC (>98%) and 13^{13}C NMR.

Suzuki Cross-Coupling for Structural Diversification

The Boc-protected intermediate undergoes Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents at the 6-position. For example, reaction with 2-(benzyloxy)phenylboronic acid in the presence of Pd(PPh3_3)4_4 and potassium carbonate in tetrahydrofuran (THF)/water (3:1) at 80°C affords coupled products in 60–70% yield.

Catalytic System Optimization:

  • Pd Catalyst: 5 mol% Pd(PPh3_3)4_4 balances activity and cost.

  • Base: Potassium carbonate ensures mild conditions compatible with the Boc group.

Comparative Analysis of Synthetic Methods

Parameter Method 1 Method 2
Starting Material4,6-DichloronicotinaldehydeDichloropyridazine derivative
Reaction Time16 hours18–24 hours (multi-step)
Yield53.4%45–55% (per step)
PurificationFlash chromatographyPreparative HPLC
Functionalization PotentialLimited to chloro substitutionHigh (Suzuki coupling compatible)

Challenges and Optimization Strategies

Byproduct Formation in Cyclization

Overheating (>80°C) or prolonged reaction times lead to dimerization via Ullmann-type coupling, reducing yields by 15–20%. Mitigation strategies include:

  • Strict Temperature Control: Use of thermocouple-regulated heating mantles.

  • Inert Atmosphere: Nitrogen sparging minimizes oxidative degradation.

Solvent Selection for Cross-Coupling

Polar aprotic solvents like DMF improve solubility of Boc-protected intermediates but risk carbamate cleavage. THF/water mixtures offer a compromise, enabling efficient coupling without deprotection .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-pyrazolo[4,3-c]pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

6-Chloro-1H-pyrazolo[4,3-c]pyridazine possesses a unique bicyclic arrangement characterized by a pyrazole ring fused to a pyridazine structure, with a chlorine substituent at the 6-position. Its molecular formula is C6H4ClN3C_6H_4ClN_3, and it exhibits significant reactivity due to the presence of electron-withdrawing groups like chlorine. This reactivity allows it to participate in various nucleophilic and electrophilic reactions, making it a valuable compound in synthetic organic chemistry .

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to this compound exhibit promising anti-inflammatory and analgesic properties. These effects are attributed to their ability to inhibit specific enzymes and receptors involved in inflammatory pathways .

Oncology

The compound has shown potential as an anti-cancer agent. Studies have demonstrated its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation . The unique structural features of this compound facilitate interactions with biological targets relevant to cancer therapy.

Neurology

There is growing interest in the neurological applications of this compound, particularly in the development of treatments for neurodegenerative diseases. Its mechanisms of action may involve modulation of neurotransmitter systems or inhibition of neuroinflammatory processes .

Synthetic Methods

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis can begin with 4,6-dichloropyridine-3-carbaldehyde and hydrazine.
  • Reaction Conditions : These materials are combined in a suitable solvent (e.g., DMA) and heated to facilitate the reaction.
  • Isolation : The product is then purified through crystallization or chromatography techniques .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties for therapeutic use. The compound shows potential as an inhibitor for several enzymes and receptors that are critical in disease pathways .

Mechanism of Action

The mechanism of action of 6-chloro-1H-pyrazolo[4,3-c]pyridazine involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular pathways and processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[4,3-c]pyridazine Derivatives

Substituent variations on the pyrazolo[4,3-c]pyridazine core significantly influence physical properties and bioactivity:

Compound Name Substituents Melting Point (°C) Yield (%) Key Biological Activity Reference
6-Chloro-1H-pyrazolo[4,3-c]pyridazine Cl at position 6 Not reported 51% DHFR inhibition [16]
4-{6-Ethyl-1H-pyrazolo...}benzonitrile (25a) Ethyl, benzonitrile 336–338 83% Not specified [12]
6-Amino-7-cyano-3-methyl-...pyridazine (6a) Cyano at 7, methyl Not reported Not reported Superior DHFR inhibition (IC₅₀) [9]
3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine Cl at 3 and 7 Not reported Not reported Not reported [19]

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CN) improve thermal stability, as seen in the high melting point of 25a (336–338°C) .
  • Cyano groups at position 7 (as in 6a) enhance DHFR inhibition by forming hydrogen bonds with Arg28, leading to synergistic effects .
  • Chlorine substituents influence reactivity; for example, the 6-chloro derivative serves as a versatile intermediate for further functionalization .

Fused Heterocyclic Analogues

(a) Cinnoline-Fused Derivatives

The compound (8-chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone incorporates a benz-fused pyridazine (cinnoline) system. This structural modification broadens pharmacological activity, including antimicrobial and anticancer effects, likely due to enhanced π-π stacking interactions with biological targets .

(b) Pyrimidine-Fused Derivatives

4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine (MW: 258.71) features a pyrimidine ring instead of pyridazine.

Structure-Activity Relationship (SAR) Insights

  • Sulfonamide Substituents : Improve antimicrobial activity by forming H-bonds with Ser59 in DHFR .
  • Aryl vs. Alkyl Groups : Aryl substituents (e.g., 2-fluorophenyl in 25b) enhance thermal stability and target binding compared to alkyl chains .
  • Fused Ring Systems: Benz-fused cinnoline derivatives exhibit broader pharmacological profiles due to increased planar surface area .

Q & A

Q. What are the key structural features of 6-chloro-1H-pyrazolo[4,3-c]pyridazine, and how do they influence its reactivity?

The compound consists of a fused bicyclic system: a pyrazole ring fused to a pyridazine ring, with a chlorine substituent at position 5. The electron-withdrawing chlorine enhances reactivity in nucleophilic substitution (e.g., Suzuki couplings or aminations) . The fused rings contribute to π-π stacking interactions, which are critical for binding biological targets like enzymes or receptors .

Key Properties

PropertyValueSource
Molecular FormulaC₆H₄ClN₃
Molecular Weight153.57 g/mol
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO)

Q. What are the standard synthetic routes for this compound?

A common method involves cyclization of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in dimethylacetamide at 80°C for 4 hours, yielding the fused pyrazolopyridazine core . Alternative routes include Sandmeyer reactions or reductive amination sequences for functionalized derivatives .

Example Reaction Conditions

StepReagents/ConditionsYield
CyclizationHydrazine, DIPEA, DMAc, 80°C51%–72%

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions of this compound be addressed?

The chlorine at position 6 is the primary site for nucleophilic substitution, but competing reactions at other positions (e.g., N-alkylation) may occur. To mitigate this:

  • Use bulky bases (e.g., KOtBu) to direct substitution to C6 .
  • Employ protecting groups (e.g., Boc) on the pyrazole nitrogen to block undesired reactivity .
  • Monitor reactions with LC-MS or ¹H NMR to confirm regiochemistry .

Q. What structural modifications enhance the biological activity of 6-chloro-1H-pyrazolopyridazine derivatives?

Derivatives with substituents at C3 or C7 show improved potency. For example:

  • Anticancer Activity : 6-Chloro derivatives exhibit IC₅₀ values of 0.75–4.15 μM against breast cancer (MCF-7) via kinase inhibition .
  • Antimicrobial Activity : Adding electron-deficient groups (e.g., CF₃) at C3 increases membrane permeability and target affinity .

Structure-Activity Relationship (SAR)

DerivativeModificationIC₅₀ (μM)Target
6-ChloroNone0.75–4.15MCF-7 cells
3-CF₃-6-chloroCF₃ at C30.32–1.89EGFR kinase

Q. How can contradictions in reported biological data for this compound be resolved?

Discrepancies in IC₅₀ values or mechanism claims often arise from:

  • Assay Variability : Use standardized protocols (e.g., ATP concentration in kinase assays) .
  • Purity Issues : Confirm compound purity (>95%) via HPLC and elemental analysis .
  • Off-Target Effects : Perform counter-screening against related enzymes (e.g., PIM-1 vs. JAK2 kinases) .

Q. What advanced techniques validate the mechanism of action for 6-chloro-1H-pyrazolopyridazine derivatives?

  • X-ray Crystallography : Resolve binding modes with target proteins (e.g., Bcl-xL inhibitors in cancer) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
  • Kinetic Studies : Measure inhibition constants (Kᵢ) under varied substrate concentrations .

Methodological Considerations

Q. What analytical methods are critical for characterizing 6-chloro-1H-pyrazolopyridazine derivatives?

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formulas for novel derivatives .
  • X-ray Diffraction : Resolve crystal structures to confirm stereoelectronic effects .

Q. How can synthetic yields be optimized for scale-up?

  • Continuous Flow Chemistry : Reduces reaction times (e.g., from 4 hours to 30 minutes) and improves reproducibility .
  • Microwave-Assisted Synthesis : Enhances cyclization efficiency (e.g., 80% yield vs. 51% conventional) .

Data Contradictions and Resolution

Q. Why do some studies report conflicting solubility data for this compound?

Discrepancies arise from:

  • Polymorphism : Different crystalline forms alter solubility profiles .
  • Solvent Purity : Trace water in DMSO reduces apparent solubility .

Q. How can computational modeling guide derivative design?

  • Docking Studies : Predict binding poses with kinases (e.g., EGFR) using AutoDock Vina .
  • QSAR Models : Correlate substituent electronegativity with IC₅₀ values to prioritize synthetic targets .

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